molecular formula C19H14FNO2 B3332727 5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one CAS No. 917871-47-7

5-Fluoro-1-(2-oxo-1,2-diphenylethyl)pyridin-2(1H)-one

Cat. No. B3332727
M. Wt: 307.3 g/mol
InChI Key: VLLOJAUCOUYQAT-UHFFFAOYSA-N
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Patent
US08044074B2

Procedure details

1.2 g (4.36 mmol) of 2-bromo-1,2-diphenylethanone and 740 mg (6.54 mmol) of 5-fluoro-2-hydroxypyridine were intimately ground in a mortar, and the mixture was subsequently heated at 120° C. for 2 hours. The still hot, oily mass was dissolved in ethyl acetate. Cooling resulted in the 5-fluoro-1-(2-oxo-1,2-diphenylethyl)-1H-pyridin-2-one in crystalline form, 1.01 g (75%), which was immediately dissolved in 15 ml of methanol. After addition of 340 mg (9.03 mmol) of sodium borohydride, the mixture was left at room temperature for one hour and then diluted with water. The resulting mass of crystals was filtered off with suction. The product contains the diastereoisomeric pyrid-2-one alcohols in the ratio of about 1:2 and was not fractionated further.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[F:17][C:18]1[CH:19]=[CH:20][C:21]([OH:24])=[N:22][CH:23]=1>C(OCC)(=O)C>[F:17][C:18]1[CH:19]=[CH:20][C:21](=[O:24])[N:22]([CH:2]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3](=[O:4])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:23]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
740 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(N(C1)C(C(C1=CC=CC=C1)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.